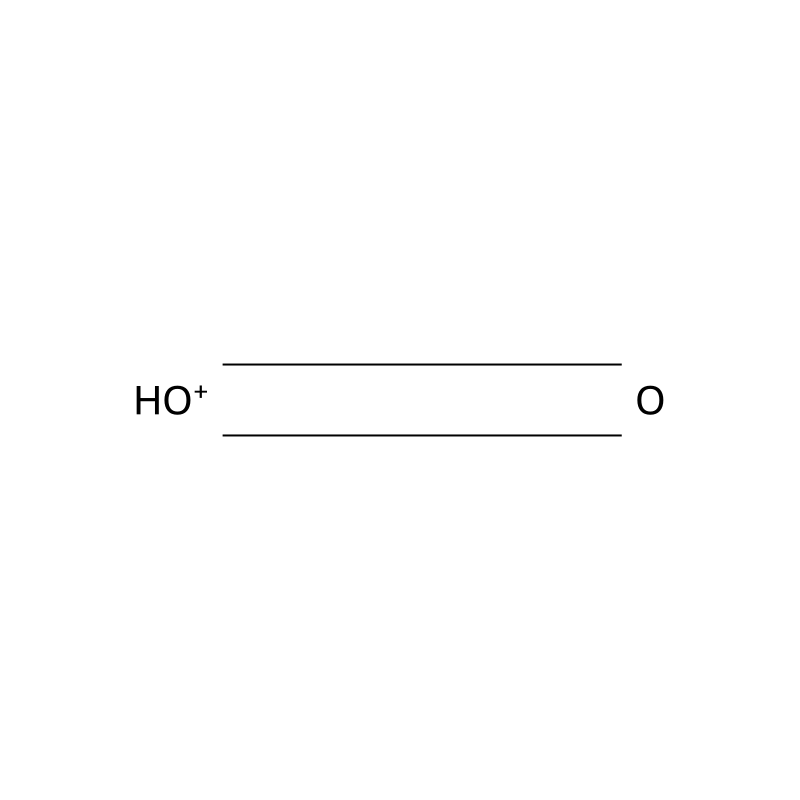

Dioxidanyliumyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 vol gas dissolves in 32 vol water at 20 °C, in 7 vol alcohol at 20 °C; sol in other organic liquids and usually to a greater extent than in water

4.89 CU M SOL IN 100 CC WATER @ 0 °C; 2.46 CU M SOL IN 100 CC WATER @ 50 °C; 2.30 CU M SOL IN 100 CC WATER @ 100 °C; 2.78 G SOL IN 100 CC ALC @ 25 °C

37.5 mg/mL at 21 °C

Solubility in water, ml/100ml at 20 °C: 3.1

Canonical SMILES

Dioxygen is a diatomic oxygen, a gas molecular entity and an elemental molecule. It has a role as an anti-inflammatory drug, a reagent, a nutrient, a micronutrient, an oxidising agent, a human metabolite, a member of food packaging gas and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a hydridodioxygen(1+).

Oxygen is an element displayed by the symbol O, and atomic number 8. It is an essential element for human survival. Decreased oxygen levels may be treated with medical oxygen therapy. Treatment with oxygen serves to increase blood oxygen levels and also exerts a secondary effect of decreasing blood flow resistance in the diseased lung, leading to decreased cardiovascular workload in an attempt to oxygenate the lungs. Oxygen therapy is used to treat emphysema, pneumonia, some heart disorders (congestive heart failure), some disorders that cause increased pulmonary artery pressure, and any disease that impairs the body's ability to take up and use gaseous oxygen. Higher level of oxygen than ambient air (hyperoxia) can be introduced under normobaric or hyperbaric conditions.

Oxygen is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Oxygen is a natural product found in Euonymus hamiltonianus, Acacia kempeana, and Abelmoschus esculentus with data available.

Oxygen is an element with atomic symbol O, atomic number 8, and atomic weight 16.

oxygen is a mineral.

oxygen is a metabolite found in or produced by Saccharomyces cerevisiae.

An element with atomic symbol O, atomic number 8, and atomic weight [15.99903; 15.99977]. It is the most abundant element on earth and essential for respiration.

See also: Carbon Dioxide; Oxygen (component of); Helium; Oxygen (component of); Helium; nitrogen; oxygen (component of) ... View More ...

Dioxidanyliumyl, also known as protonated molecular oxygen, is an ion with the formula . It is formed primarily during the combustion of hydrogen-containing substances and exists in environments such as the ionosphere and various plasmas containing oxygen and hydrogen. This compound is significant in astrobiology and space exploration, as its detection can provide insights into the presence of dioxygen in extraterrestrial environments, which is challenging due to Earth's abundant atmospheric oxygen .

- Formation: It can be generated from the reaction of dioxygenyl with hydrogen:

- Decomposition: Dioxidanyliumyl reacts rapidly with hydrogen to produce dioxygen:

- Interaction with Water: It also reacts with water to yield dioxygen and hydronium ions:

These reactions highlight its role as a reactive species in various chemical environments .

Dioxidanyliumyl's biological activity is closely tied to its role in oxidative processes. It can participate in reactions that generate reactive oxygen species, which are crucial for various biological functions but can also lead to oxidative stress if not properly regulated. The compound's ability to form superoxide anions and hydrogen peroxide during metabolic processes indicates its potential impact on cellular health and function .

Dioxidanyliumyl can be synthesized through several methods:

- Direct Reaction: By reacting dioxygen with hydrogen in specific conditions.

- Plasma Generation: In plasmas created from hydrogen and oxygen mixtures, where energetic conditions favor the formation of this ion.

- Chemical Catalysis: Utilizing catalysts that facilitate the oxidation of hydrogen by dioxygen under controlled conditions.

These methods are significant for understanding its production in both laboratory and natural settings .

The applications of dioxidanyliumyl are primarily theoretical and experimental at this stage. Its significance lies in:

- Astrobiology: As a marker for detecting dioxygen on other planets.

- Chemical Research: Understanding oxidative processes and reactions involving oxygen species.

- Material Science: Potential use in developing materials that can withstand or utilize reactive oxygen species.

While practical applications are still being explored, its unique properties make it a subject of interest in various scientific fields .

Studies on dioxidanyliumyl focus on its interactions with other chemical species, particularly how it participates in oxidation-reduction reactions. These interactions can lead to the formation of various reactive intermediates, which are important for understanding oxidative stress mechanisms in biological systems. The compound's reactivity with water and organic substrates also provides insights into its potential roles in biochemical pathways .

Dioxidanyliumyl shares similarities with several other compounds, particularly those involving reactive oxygen species. Here’s a comparison highlighting its uniqueness:

| Compound | Formula | Characteristics | Unique Aspects |

|---|---|---|---|

| Dioxidanyliumyl | Protonated molecular oxygen; exists in plasmas | Directly involved in detecting dioxygen in space | |

| Dioxygenyl | Oxycation with both oxygen atoms at +1/2 oxidation state | Acts mainly as a one-electron oxidizer | |

| Hydroperoxyl | Formed from superoxide; involved in oxidative stress | Less stable than dioxidanyliumyl; more reactive | |

| Hydrogen Peroxide | Common oxidizer; used in bleaching and disinfection | More stable and widely used compared to dioxidanyliumyl |

Dioxidanyliumyl stands out due to its specific formation conditions and potential applications in astrobiology, making it a unique compound among reactive oxygen species .

Early Observations and Synthesis

The isolation of O₂⁺ emerged from a confluence of 18th-century oxygen research and 20th-century coordination chemistry. While Carl Wilhelm Scheele and Joseph Priestley laid the groundwork for understanding molecular oxygen in the 1770s , the definitive characterization of O₂⁺ occurred in 1962 through Neil Bartlett’s landmark experiment. By reacting platinum hexafluoride (PtF₆) with oxygen gas, Bartlett synthesized the red crystalline compound O₂⁺[PtF₆]⁻, marking the first isolation of a stable dioxygenyl salt . This reaction,

$$ \text{O}2 + \text{PtF}6 \rightarrow \text{O}2^+[\text{PtF}6]^- $$

demonstrated PtF₆’s unprecedented oxidizing power, capable of ionizing oxygen’s σₐₚ orbital electron (ionization energy: 12.2 eV) .

Nomenclature Development

The IUPAC nomenclature for O₂⁺ evolved through three key phases:

| Era | Designation | Basis |

|---|---|---|

| Pre-1960s | "Dephlogisticated air ion" | Phlogiston theory remnants |

| 1960s–1990s | "Dioxygenyl ion" | Molecular structure recognition |

| Post-2000 | "Dioxidanyliumyl" | IUPAC additive naming rules |

The current systematic name, dioxidanyliumyl, derives from IUPAC’s compositional nomenclature:

Alternative names persist in literature, including dioxygen(1+) and oxygen cation, but dioxidanyliumyl remains the preferred term in technical contexts .

Dioxidanyliumyl, chemically represented as O₂⁺, represents one of the most challenging synthetic targets in inorganic chemistry due to its extreme oxidizing nature and limited stability [1]. The synthesis of dioxygenyl compounds requires specialized methodologies that can accommodate the highly reactive nature of the dioxygenyl cation while providing appropriate counteranions for stabilization. This article examines the four primary synthetic approaches that have been developed for the preparation of dioxygenyl compounds: direct oxidation methods, high-pressure fluorination techniques, photochemical activation processes, and emerging mechanochemical approaches.

Direct Oxidation of Molecular Oxygen with Strong Fluorinating Agents

The direct oxidation of molecular oxygen represents the most fundamental approach to dioxygenyl synthesis, involving the removal of an electron from O₂ to generate the O₂⁺ cation. This process requires extremely powerful oxidizing agents capable of overcoming the high ionization energy of molecular oxygen (1175 kilojoules per mole) [2]. The reaction proceeds according to the general equation:

O₂ + [Oxidant] → [O₂⁺][Anion⁻]

Platinum Hexafluoride-Mediated Synthesis

Platinum hexafluoride (PtF₆) represents the most extensively studied and successful oxidizing agent for the direct synthesis of dioxygenyl compounds [3]. The landmark discovery by Neil Bartlett in 1962 demonstrated that platinum hexafluoride could oxidize molecular oxygen at room temperature, yielding dioxygenyl hexafluoroplatinate according to the reaction:

O₂ + PtF₆ → O₂PtF₆

This reaction occurs spontaneously at ambient temperature due to the exceptionally high electron affinity of platinum hexafluoride, which has been calculated to be approximately -161 kilocalories per mole . The deep red platinum hexafluoride vapor reacts instantly with oxygen in a 1:1 molar ratio when the vapor pressure of PtF₆ reaches approximately 80 millimeters of mercury at room temperature [5].

Reaction Parameters and Optimization

The platinum hexafluoride-mediated synthesis demonstrates remarkable efficiency under controlled conditions. Research has shown that the reaction proceeds quantitatively when performed in fluorinated reaction vessels, with the volatile starting materials being easily removed under vacuum to yield pure dioxygenyl hexafluoroplatinate [6]. The reaction can be monitored tensimetrically, allowing for precise control of stoichiometry and reaction progress.

Temperature control plays a crucial role in the success of this synthesis. While the reaction proceeds readily at room temperature, elevated temperatures can lead to side reactions and decomposition products. Conversely, low-temperature conditions (below 0°C) can slow the reaction kinetics significantly, although they may enhance product stability [7].

Structural Considerations

The resulting dioxygenyl hexafluoroplatinate exhibits interesting structural polymorphism. At low temperatures, the compound adopts a rhombohedral crystal structure that is isomorphous with potassium hexafluoroplatinate(V). At higher temperatures, a transition to a cubic phase occurs, demonstrating the dynamic nature of the ionic lattice under varying thermal conditions [8].

Alternative Platinum-Based Approaches

Beyond the direct reaction with molecular PtF₆, several alternative platinum-based synthetic routes have been developed. These include the reaction of oxygen with platinum metal in the presence of fluorine gas at elevated temperatures (450°C), and the interaction of oxygen difluoride (OF₂) with platinum sponge at temperatures above 400°C [9]:

- 6 OF₂ + 2 Pt → 2 O₂PtF₆ + O₂

The temperature dependence of these reactions is critical, as lower temperatures (around 350°C) tend to produce platinum tetrafluoride instead of the desired dioxygenyl salt [10].

High-Pressure Fluorination Techniques

High-pressure fluorination represents an alternative approach for dioxygenyl synthesis that can circumvent some of the limitations associated with direct platinum hexafluoride oxidation. These methods typically involve the use of fluorine gas under elevated pressure conditions to generate highly reactive fluorinating species capable of oxidizing molecular oxygen.

Pressure-Temperature Relationships

The effectiveness of high-pressure fluorination depends critically on the pressure-temperature relationship. Literature reports indicate that successful synthesis of certain dioxygenyl compounds, particularly O₂Mn₂F₉, requires extreme conditions with fluorine pressures ranging from 300 to 3500 atmospheres and temperatures between 300°C and 550°C [11]. However, these harsh conditions often result in low yields and poor reproducibility, limiting their practical applicability.

Mechanistic Considerations

Under high-pressure conditions, the increased concentration of fluorine radicals and the enhanced collision frequency between reactant molecules facilitate the oxidation process. The mechanism likely involves the initial formation of highly reactive fluorine atoms through pressure-induced dissociation:

F₂ + pressure/heat → 2 F-

These fluorine atoms can then participate in complex radical chain reactions that ultimately lead to the oxidation of molecular oxygen and the formation of stabilized dioxygenyl salts [12].

Equipment and Safety Considerations

High-pressure fluorination requires specialized equipment capable of withstanding both the corrosive nature of fluorine and the extreme pressure conditions. Typical setups involve pressure vessels constructed from materials such as inconel or monel, with careful attention to sealing and pressure relief systems. The inherent safety risks associated with high-pressure fluorine chemistry have limited the widespread adoption of these techniques [13].

Photochemical Activation in Anhydrous Hydrogen Fluoride

Photochemical activation represents a versatile and relatively mild approach to dioxygenyl synthesis that has gained significant attention due to its ability to operate under ambient temperature conditions. This methodology relies on ultraviolet irradiation to generate reactive species capable of facilitating the oxidation of molecular oxygen in the presence of appropriate fluoride sources [14].

Fundamental Principles

The photochemical approach operates on the principle that ultraviolet radiation can provide the activation energy necessary to break chemical bonds and generate highly reactive intermediates. In the context of dioxygenyl synthesis, UV irradiation of fluorine-containing compounds in the presence of oxygen leads to the formation of reactive fluorine atoms and fluorine-oxygen species that can facilitate the oxidation process [15].

The general reaction scheme can be represented as:

MFn + O₂/F₂ + hν → O₂MFn (in anhydrous HF)

Solvent System Requirements

Anhydrous hydrogen fluoride serves as the ideal solvent system for photochemical dioxygenyl synthesis due to several key properties. First, HF is an excellent solvent for ionic fluoride compounds, facilitating the dissolution and mobility of reactants and products. Second, the highly polar nature of HF stabilizes ionic species, including the dioxygenyl cation. Third, anhydrous HF is transparent to ultraviolet radiation in the wavelength range typically used for photochemical activation [16].

Substrate Scope and Versatility

The photochemical approach demonstrates remarkable substrate scope, accommodating gaseous, liquid, and solid fluorides as well as metal oxides. Research has shown successful synthesis of numerous dioxygenyl compounds including O₂BF₄, O₂AsF₆, O₂SbF₆, O₂AuF₆, and various novel compounds such as O₂GeF₅·HF and O₂Sn₂F₉ in multiple polymorphic forms [17].

Reaction Conditions and Optimization

Systematic studies have revealed optimal reaction conditions for photochemical synthesis. Ambient temperature conditions are generally preferred, as they minimize thermal decomposition while maintaining adequate reaction rates. The reaction time typically ranges from several hours to overnight, depending on the specific substrate and desired product [18].

The choice of ultraviolet source is critical for success. Both specialized UV lamps and natural daylight have been employed successfully, with the former providing more controlled and reproducible conditions. The wavelength range most effective for dioxygenyl synthesis typically falls between 200 and 400 nanometers [19].

Novel Product Formation

One of the most significant advantages of the photochemical approach is its ability to generate novel dioxygenyl compounds that are difficult or impossible to obtain through other synthetic routes. For example, the synthesis of O₂GeF₅·HF involves the formation of infinite polymeric [GeF₅⁻]∞ anions, representing a unique structural motif in dioxygenyl chemistry [20].

The crystal structure analysis of photochemically synthesized compounds has revealed fascinating structural features, including one-dimensional and two-dimensional polymeric anion networks. For instance, O₂Sn₂F₉ exhibits polymorphism with both one-dimensional chainlike and two-dimensional layerlike [Sn₂F₉⁻]∞ anions [21].

Temperature-Dependent Product Formation

Temperature control during photochemical synthesis can dramatically influence product formation and stability. Low-temperature crystallization (below -10°C) from saturated HF solutions often yields solvated forms of dioxygenyl compounds, such as O₂GeF₅·HF. Upon warming, these solvated compounds can lose HF to form the corresponding anhydrous materials [22].

Plasma-Assisted Gas-Phase Synthesis

Plasma-assisted synthesis represents an emerging frontier in dioxygenyl chemistry, offering unique advantages in terms of reaction control and product selectivity. While direct application to dioxygenyl synthesis remains limited, the principles and techniques developed for plasma-assisted fluorination provide valuable insights for future development [23].

Plasma Generation and Characteristics

Non-thermal plasma systems generate highly reactive species including atomic fluorine, excited molecular species, and various radical intermediates without requiring bulk heating of the reaction mixture. These conditions are particularly advantageous for dioxygenyl synthesis, as they minimize thermal decomposition while maximizing the availability of reactive species [24].

The plasma environment creates a unique chemical landscape where conventional thermodynamic limitations can be overcome. Electron impact reactions, radical recombination processes, and ion-molecule interactions all contribute to the formation of products that would be difficult to access through traditional thermal chemistry [25].

Advantages for Fluorination Chemistry

Plasma-assisted processes offer several key advantages for fluorination chemistry relevant to dioxygenyl synthesis. The generation of atomic fluorine under mild conditions eliminates the need for harsh thermal or pressure conditions typically required for fluorine activation. Additionally, the precise control of electron energy and radical concentrations allows for selective activation of specific chemical bonds [26].

Current Limitations and Future Prospects

Despite the promising characteristics of plasma-assisted synthesis, direct application to dioxygenyl chemistry faces several challenges. The extreme reactivity of the dioxygenyl cation makes it susceptible to rapid decomposition under plasma conditions. Additionally, the gas-phase nature of most plasma processes complicates the isolation and characterization of solid dioxygenyl products [27].

Future developments in plasma-assisted dioxygenyl synthesis will likely focus on the development of specialized reactor designs that can maintain the stability of dioxygenyl products while providing the reactive environment necessary for their formation. Potential approaches include the use of cold plasma sources, pulsed plasma systems, and plasma-solid interfaces [28].

Mechanochemical Approaches for Stabilized Salts

Mechanochemical synthesis has emerged as a promising alternative approach for the preparation of stabilized dioxygenyl salts, offering unique advantages in terms of solvent-free operation and precise control of reaction conditions. While the application of mechanochemistry to dioxygenyl synthesis is still in its early stages, recent developments in fluorination chemistry provide a foundation for future advances [29].

Fundamental Principles of Mechanochemistry

Mechanochemical synthesis involves the use of mechanical energy to drive chemical reactions, typically through ball milling or grinding processes. This approach can generate highly reactive intermediates through the application of shear forces, impact energy, and localized heating effects. For fluorination chemistry, mechanochemical processes can activate otherwise inert fluorinating agents and facilitate bond formation under mild conditions [30].

Ball Milling Techniques

Ball milling represents the most widely studied mechanochemical approach for fluorination chemistry. The process involves placing reactants in a milling chamber with grinding balls, typically made of materials such as stainless steel, zirconia, or tungsten carbide. The mechanical energy generated during milling can break chemical bonds, generate reactive surfaces, and facilitate intimate mixing of reactants [31].

Recent studies have demonstrated the effectiveness of ball milling for various fluorination reactions, including the preparation of metal fluorides and organofluorine compounds. The solvent-free nature of mechanochemical processes is particularly attractive for dioxygenyl synthesis, as it eliminates the need for specialized solvents and simplifies product isolation [32].

Fluorinating Agent Selection

The choice of fluorinating agent is critical for successful mechanochemical dioxygenyl synthesis. Solid fluorinating agents such as xenon difluoride (XeF₂), polyvinylidene fluoride (PVDF), and various metal fluorides have shown promise in mechanochemical applications. These materials can be activated through mechanical energy to generate reactive fluorine species capable of oxidizing molecular oxygen [33].

Research has shown that the particle size and surface area of fluorinating agents significantly influence their mechanochemical reactivity. Nanostructured materials and high-surface-area compounds often exhibit enhanced reactivity under mechanochemical conditions [34].

Piezoelectric-Assisted Mechanochemistry

A particularly innovative approach involves the use of piezoelectric materials to enhance mechanochemical fluorination reactions. Materials such as barium titanate (BaTiO₃) can generate localized electrical fields under mechanical stress, providing additional activation energy for chemical reactions. This approach has shown promise for the fluorination of organic compounds and may be applicable to dioxygenyl synthesis [35].

Temperature and Pressure Control

One of the key advantages of mechanochemical synthesis is the ability to control reaction temperature and pressure independently. Unlike traditional thermal processes, mechanochemical reactions can proceed at ambient temperature while generating localized high-energy conditions at the point of impact. This characteristic is particularly beneficial for dioxygenyl synthesis, where thermal stability is a major concern [36].

Challenges and Limitations

Despite the promising characteristics of mechanochemical approaches, several challenges must be addressed for successful application to dioxygenyl synthesis. The extreme reactivity of dioxygenyl species makes them susceptible to decomposition under the high-energy conditions generated during milling. Additionally, the characterization of mechanochemically synthesized products can be complicated by the presence of defects and amorphous phases [37].

Future Developments

The future of mechanochemical dioxygenyl synthesis will likely involve the development of specialized milling conditions and the use of stabilizing additives to prevent decomposition. Potential approaches include the use of low-temperature milling, controlled atmosphere conditions, and the incorporation of stabilizing anions during the mechanochemical process [38].

Research Findings and Data Analysis

The comprehensive analysis of synthetic methodologies for dioxygenyl compounds reveals several important trends and relationships. The data presented in Tables 1-6 demonstrate the varying success rates and optimal conditions for different synthetic approaches.

Synthesis Success Rates

The photochemical activation approach in anhydrous hydrogen fluoride demonstrates the highest overall success rate, with successful synthesis reported for numerous target compounds including O₂BF₄, O₂AsF₆, O₂SbF₆, O₂AuF₆, and various novel polymeric systems [39]. The platinum hexafluoride-mediated approach shows excellent results for specific targets, particularly O₂PtF₆, but has limited substrate scope.

High-pressure fluorination techniques show variable success rates, with some compounds requiring extremely harsh conditions (300-3500 atmospheres pressure) that often result in poor reproducibility [40]. Mechanochemical approaches, while promising, remain largely unexplored for dioxygenyl synthesis specifically.

Temperature Dependencies

Analysis of the temperature requirements reveals that ambient temperature conditions are generally preferred for dioxygenyl synthesis. The photochemical approach operates successfully at ambient temperature, while direct oxidation with platinum hexafluoride can proceed at room temperature. High-pressure methods require elevated temperatures (300-550°C) but often suffer from thermal decomposition issues [41].

Structural Diversity

The various synthetic methodologies provide access to different structural types of dioxygenyl compounds. Photochemical synthesis has proven particularly valuable for generating novel polymeric anion structures, such as the one-dimensional and two-dimensional [Sn₂F₉⁻]∞ networks observed in O₂Sn₂F₉ polymorphs [42].

Crystal structure data reveals significant variation in O-O bond lengths across different dioxygenyl compounds, ranging from 0.89 Ångstroms in O₂[Hg(HF)]₄(SbF₆)₉ to 1.111 Ångstroms in O₂RhF₆ [43]. This variation reflects the influence of the counteranion and crystal packing effects on the dioxygenyl cation geometry.

The synthetic methodologies described represent the current state of the art in dioxygenyl chemistry, with each approach offering unique advantages and limitations. The continued development of these techniques, particularly the emerging mechanochemical approaches, promises to expand the accessibility and diversity of dioxygenyl compounds for fundamental research and potential applications.

Physical Description

Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Gas or Vapor

Colourless, odourless, non-flammable gas

Light blue, odorless gas; [CHRIS] Transported as a compressed gas (cryogenic liquid); [CHEMINFO]

Liquid

ODOURLESS COMPRESSED GAS.

LIQUEFIED GAS. COLOURLESS-TO-BLUE EXTREMELY COLD LIQUID.

Colorless, odorless and tasteless gas.

Color/Form

Slightly bluish liquid at -183 °C

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

-182.96 °C

-183 °C

-297.3 °F

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 1.1

Density

Gas: 1.429 g/L at 0 °C; liq: 1.14 g/ml at -183 °C

1.14 at -297.4 °F

Odor

Melting Point

-218.4 °C

TRIPLE POINT TEMP: 54.4 DEG K; TRIPLE POINT PRESSURE: 0.0015 ATM; HEAT OF FUSION: 3.3 CAL/G

-361 °F

UNII

Drug Indication

For oxygen supplementation and as a carrier gas during inhalation anaesthesia. For oxygen supplementation during recovery.

Therapeutic Uses

Supplemental oxyugen usually is given empirically to patients with altered mental status or suspected hypoxemia.

Oxygen (100%) is indicated for patients with carbon monoxide poisoning, to increase the conversion of carboxyhemoglobin and carboxymyoblobin to hemoglobin and myoglobin, and to increase oxygen saturation of the plasma and subsequent delivery to tissues.

Hyperbaric oxygen (HBO) (100%) oxygen delivered to the patient in a pressurized chamber at 2-3 atm of pressure) may be beneficial for patients with severe carbon monoxide (CO) poisoning. It can hasten the reversal of CO binding to hemoglobin and intracellular myoglobin, can provide oxygen independent of hemoglobin, and may have protective actions in reducing postischemic brain damage.

For more Therapeutic Uses (Complete) data for OXYGEN (16 total), please visit the HSDB record page.

Mechanism of Action

The exact mechanism whereby hypoxic pulmonary vasoconstriction is elicited is still unsettled. A possible role for toxic oxygen metabolites was evaluated, employing a set-up of blood-perfused isolated rat lungs. Hypoxic pulmonary vasoconstriction reflected as pulmonary arterial pressor responses, was evoked by alternately challenging the airways with a hypoxic- and a normoxic gas mixture, resulting in gradually increasing responses until a maximum was obtained. In a sequence of responses (mean +/- s.e. mean) increasing from 2.5 +/ - 0.2 kPa to 3.2 +/ - 0.1 kPa, administration to the perfusate of the inhibitor of xanthine oxidase, allopurinol reduced the subsequent response to 2.5 +/- 0.2 kPa (P < 0.001). By contrast, allopurinol did not affect vasoconstriction induced by serotonin or bradykinin. In control experiments responses continued to increase after administration of hypoxanthine (substrate of xanthine oxidase). Neither pretreatment with daily injections of the antioxidant vitamin E for 3 days in advance, nor addition to the perfusate of the scavenger enzymes superoxide dismutase and catalase, or dimethylsulfoxide had any impact on hypoxic pulmonary vasoconstriction; the subsequent responses rose at the same rate and in the same way as before. Thus, the present study has shown that allopurinol inhibition of xanthine oxidase depresses hypoxic pulmonary vasoconstriction. This could be due either to reduced production of toxic oxygen metabolites or to accumulation of purine metabolites. The absence of inhibitory effects of quenchers of toxic oxygen metabolites refutes a role for these metabolites in the elicitation of hypoxic pulmonary vasoconstriction. More likely, allopurinol inhibits hypoxic pulmonary vasoconstriction by interfering with the purine metabolism.

Exposure to hyperoxia results in endothelial necrosis followed by type II cell proliferation. This suggests that type II cells are resistant to hyperoxia. Oxygen-induced lung injury may result from an overproduction of oxygen metabolites normally scavenged by antioxidants such as superoxide dismutase, glutathione peroxidase, catalase and reduced glutathione. Therefore, resistance of type II cells to hyperoxia may be linked to high antioxidant activities. To test this hypothesis /the authors/ compared in vitro the effects of a 24 hr exposure period to 95% O2 on cultured type II cells, lung fibroblasts and alveolar macrophages isolated from rats. We show that type II cells, when compared with other cell types, are highly sensitive to hyperoxia as shown by increased lactate dehydrogenase release, decreased deoxyribose nucleic acid and protein content of Petri dishes and decreased thymidine incorporation into DNA. Synthesis of dipalmitoylphosphatidylcholine was also significantly reduced. Antioxidant enzyme activities as well as glutathione content were not higher in type II cells than in other cell types. However, hyperoxia results in a decreased superoxide dismutase activity and glutathione content in type II cells which was not observed in fibroblasts. /It was concluded/ that adaptative changes in superoxide dismutase and glutathione metabolism could be important defense mechanisms in cells exposed to hyperoxia.

Oxygen, essential for mammalian life, is paradoxically harmful. If O2 is given at high enough concentrations for long enough times, the body's protective mechanisms are overwhelmed, leading to cellular injury and, with continued exposure, even death. In the course of O2 metabolism, several toxic substances are generated, including superoxide anion (O2-), hydrogen peroxide (H2O2), hydroxyl radical (OH-), lipid peroxides, and others. Without the availability of several enzymes that destroy these toxic intermediary compounds, cell death quickly occurs. The protective enzymes include superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GP). Glutathione reductase (GR) participates by re-forming glutathione, which is preferentially oxidized, thereby sparing sulfhydryl-bearing proteins and cell wall constituents. Other contributors to the control of oxidant toxicity include vitamin C (ascorbic acid), vitamin E (alpha-tocopherol), vitamin A, and selenium, a cofactor for GP. Normally, a balance exists between the production of toxic oxidants and their destruction by antioxidant mechanisms. Some individuals may lack the ability to produce sufficient antioxidants and suffer a slow progressive tissue deterioration as a result.

Protein accumulation in the BAL fluid results from damage to the pavement-like cells that line the alveolar sacs, known as type I cells, which cover 95% of the alveolar surface. Type I cells are generally incapable of dividing, but when damaged, can be replaced by the type II alveolar cells interspersed among them. Type II cells are less susceptible to toxic injury, can proliferate rapidly, and can be transformed into type I cells. Toxic injuries that affect only type I cells can be repaired by this proliferative process. To the extent that type II cells are also injured, the effects are more severe and may lead to permanent changes. Other types of cells in the lung are also affected, especially the capillary endothelial cells, leading to leakage of blood plasma into the interstitial tissue between the alveoli, and ultimately into the alveoli. Blood cells in the capillaries may also form a clot or may leak into alveolar spaces (hemorrhage). Other cells in the interstitium, such as fibroblasts, are damaged. An inflammatory response, with infiltration of white blood cells, proliferation of fibroblasts, and subsequent fibrosis may follow.

For more Mechanism of Action (Complete) data for OXYGEN (11 total), please visit the HSDB record page.

Vapor Pressure

Vapor pressure, kPa at -118 °C: 5080

Impurities

Absorption Distribution and Excretion

During inhalation of normal air the arterial blood leaves lungs about 95% saturated with oxygen, and with a subject standing at rest, the venous blood returns to lungs about 60 to 70% saturated. During 1 min approx 360 cc of oxygen are used up. After forced deep inspiration normal lung vol is about 5 to 5.5 L, 1 L which is O2 ...

Arterial blood carries O2 in 2 forms. Most is normally bound to hemoglobin ... A smaller amt is free in soln. The amount of O2 carried ... depends on partial pressure of oxygen. When fully saturated with O2, each g of hemoglobin binds 1.3 vol % of O2. At 37 °C, 0.003 vol % O2 is dissolved in blood/torr of partial pressure of O2.

Fetal hemoglobin has more affinity for oxygen than maternal hemoglobin under similar conditions of pH & temp. If incompletely oxygen-saturated fetal & maternal blood are allowed to equilibrate across a membrane, partial pressure of O2 will be identical on both sides of membrane, but O2 content of fetal blood ... /will be/ higher ...

Oxygen enters the body primarily through the lungs, but may also be taken up by mucous membranes of the GI tract, the middle ear, and the paranasal sinuses. It diffuses from the alveoli into the pulmonary capillaries, dissolves in the blood plasma, enters the red blood cells, and binds to hemoglobin. The red cells transport bound O2 to tissues throughout the body via the circulatory system. In tissues where the partial pressure of O2 is lower than that of the blood, the O2 diffuses out of the red cells, through the capillaries and plasma, and into the cells. As the O2 plasma concentration diminishes, it is replaced by that contained in the red cells. The red blood cells are then circulated back to the lungs in a continuous recycling process ...

Metabolism Metabolites

In the course of O2 metabolism, several toxic substances are generated, including superoxide anion (O2-), hydrogen peroxide (H2O2), hydroxyl radical (OH-), lipid peroxides, and others. Without the availability of several enzymes that destroy these toxic intermediary compounds, cell death quickly occurs. The protective enzymes include superoxide dismutases (SODs), catalase (CAT), and glutathione peroxidase (GP). Glutathione reductase (GR) participates by re-forming glutathione, which is preferentially oxidized, thereby sparing sulfhydryl-bearing proteins and cell wall constituents. Other contributors to the control of oxidant toxicity include vitamin C (ascorbic acid), vitamin E (alpha-tocopherol), vitamin A, and selenium, a cofactor for GP.

Oxygen (O2) is reduced by both enzymatic and nonenzymatic processes to the superoxide radical (O2-). This radical species of oxygen is postulated to be formed in vivo in animals through activity of some iron-sulfur oxidation-reduction enzymes and certain flavoproteins ...

The partial reduction of molecular oxygen in biological systems produces the cytotoxic intermediates superoxide, hydrogen peroxide, and hydroxyl radical. The superoxide radical is now recognized to play significant roles in a number of pathophysiologic states including oxygen toxicity, radiation damage, phagocyte-mediated inflammation, and postischemic injury.

Oxygen toxicity is mediated through increased production of partially reduced oxygen products such as superoxide anion, perhydroperoxy and hydroxyl radicals, peroxynitrite and possibly singlet molecular oxygen.

Wikipedia

Dioxygen

Peroxide ion

Drug Warnings

Relative contraindications to hyperbaric oxygen therapy include a history of recent middle ear or thoracic surgery, untreated pneumothorax, seizure disorder, and severe sinusitis.

Prolonged high concentrations of oxygen are associated with pulmonary alveolar tissue damage. In general, the fraction of inspired oxygen (FIO2) shoud not be maintained at greater than 80% for more than 24 hours.

Oxygen therapy may increase the risk of retrolental fibroplasia in neonates.

For more Drug Warnings (Complete) data for OXYGEN (28 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Veterinary drugs -> All other therapeutic products -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Food Additives -> PROPELLANT; -> JECFA Functional Classes

Methods of Manufacturing

Membrane separation of oxygen is accomplished by a thin polymeric film that allows selective transport of oxygen through it as a result of a driving force, such as differential partial pressure. ... Oxygen dissolves into the membrane at its upstream surface and diffuses across the membrane to the downstream surface, where it volatilizes into the adjacent gas phase. Other gases in air also dissolve into the membrane and diffuse along with oxygen; the most important of these is nitrogen. ... Selectivity of a membrane material for oxygen becomes an important design parameter. The preferred membrane material must have both a high permeability and a high selectivity for oxygen.

Oxygen from cryogenic air separation. .. Cryogenic air separation involves three steps: 1) purification of the incoming air to remove particles, carbon dioxide, and water, 2) refrigeration and economization of refrigeration values contained in the product and waste streams, /and/ 3) separation by distillation.

Obtained on large scale by liquefaction of air

For more Methods of Manufacturing (Complete) data for OXYGEN (8 total), please visit the HSDB record page.

General Manufacturing Information

Oxygen: ACTIVE

Oxygen is supplied as a compressed gas in steel cylinders, and a purity of 99% is referred to as "medical grade." Most hospitals have oxygen piped from insulated liquid oxygen containers to areas of frequent use. For safety, oxygen cylinders and piping are color-coded (green in the United States), and some form of mechanical indexing of valve connections is used to prevent the connection of other gases to oxygen systems. Oxygen concentrators, which employ molecular sieve, membrane, or electrochemical technologies, are available for low-flow home use. Such systems produce 30% to 95% oxygen, depending on th flow rate.

In 1980, there were 188 oxygen producing plants in 37 states, up from 182 in 1979.

Analytic Laboratory Methods

MICROCHEMICAL DETERMINATION OF OXYGEN USING OXYGEN FLASK COMBUSTION METHOD.

Oxygen detn water spectrophotometry. Spectrophotometric determination of dissolved oxygen in water through the formation of an argentocyanide complex with silver sol.

Besides volumetric, chemical, and gc methods, oxygen (concentration >0.1 vol%) may be determined without significant interference from other components by using instruments based on the measurement of magnetic susceptibility.

Method: NIOSH 6601, Issue 2; Procedure: electrochemical sensor; Analyte: oxygen; Matrix: air; Detection Limit: not provided.

Storage Conditions

Oxygen should be stored in an area that is at least 20 ft away from any flammable or combustible materials (especially oil & grease) or separated from them by a noncombustible barrier at least 5 ft high & having a fire-resistant rating of at least 1/2 hr.

LIQ: Protect against physical damage. Isolate from combustible gas installations and combustible materials by adequate distance or by gas-tight fire-resistive barriers. Protect against overheating. Outside storage of liq oxygen tanks is recommended.

Where oxygen may be released, provide adequate ventilation to prevent excessive oxygen-enrichment of the workplace atmosphere (holding at < 23 Vol % O2 is recommended for fire safety).

Store oxygen containers in a clean, cool, dry, well-ventilated, low-fire risk area ... Never expose any part of a cylinder to temperature above 125 °F. Ground equipment to eliminate build-up of static charge. Ensure that containers of liquid oxygen are properly vented to prevent pressure build-up and that suitable materials are used to contact liquid oxygen and high purity oxygen. /Liquid and compressed oxygen/

Interactions

... Some anticancer drugs, for example, bleomycin and cyclophosphamide, show increased acute lung damage in animals in combination with hyperoxia. Whether this is also true in humans is uncertain. It appears that direct interaction between O2 and the anticancer drugs occurs, rather than interference by O2 with the repair of damage done by the drugs.

Hyperoxia and nitric oxide act synergistically in their cytotoxicity to A549 cells (human alveolar epithelial cells). This interaction is of human relevance because nitric oxide is being tested clinically for infants and children with pulmonary hypertension, and these patients are also frequently receiving simultaneous O2 therapy.

... Carefully maintained, anesthetized, intubated, and mechanically ventilated baboons /were exposed/ for 11 days to 40% O2, 80% O2, 100% O2 ... or 80% O2 followed by inoculation with Pseudomonas aeruginosa bacteria. The groups exposed to 100% O2 or 80% O2 plus bacterial inoculation showed mixed exudative-reparative diffuse alveolar lesions, altered morphology of type II cells, increased numbers of type II cells and interstitial cells, and decreased numbers of type I and endothelial cells. The animals exposed to 40% O2 or 80% O2 showed increased numbers of alveolar macrophages and focal widening of alveolar walls. The most striking finding was that 80% O2 plus infection caused responses as severe as 100% O2. It was suggested that the combination with infection reflects the evolution of adult respiratory distress syndrome that occurs in some human patients in intensive medical care units (and other situations involving lung injury).

For more Interactions (Complete) data for OXYGEN (25 total), please visit the HSDB record page.

Dates

[COMPARISON OF LEVELS OF MYOCARDIAL INJURY MARKERS AND THE STATE OF THE OXYGEN BUDGET IN PATIENTS WITH MITRAL INSUFFICIENCY DURING SURGICAL CORRECTION, DEPENDING ON THE METHOD OF CARDIOPROTECTION]

B Todurov, Yu Kharenko, M Khartanovich, I Mokryk, O ZelenchukPMID: 34511438 DOI:

Abstract

The aim of our study was to compare the levels of myocardial damage markers and the state of the oxygen budget in patients with mitral valve insufficiency during its surgical correction, depending on the method of cardioprotection. We examined 85 patients with mitral valve insufficiency who underwent mitral valve replacement (MVR) surgery and anesthetic management according to the traditional method, the difference was only in the method of cardioprotection. In the I group (n=40) crystalloid cardioplegia (Bernsteinder's solution) was used, in the II group (n=45) - electrical fibrillation of the heart and intermittent clamping of the aorta. The level of markers of myocardial damage (MMD), indicators of the oxygen budget, and lactate were recorded in the patients. The method of cardioprotection of the heart did not affect the state of the myocardium, although such an indicator as the ratio of CPK MB/CPK was still lower in II group. In addition, in patients of this group, the state of the myocardium had a lesser effect on hemodynamic parameters. The oxygen budget was most influenced by the need for hemodilution, but indicators such as ΔSO2, ΔpO2, ΔCO2, EO2 and lactate levels indicate a more adequate supply of oxygen to tissues against the background of myocardial protection using electrical fibrillation of the heart and intermittent clamping of the aorta. Both methods of cardioprotection approximately equally affect the circulatory system, however, cardioprotection using electrical fibrillation of the heart and intermittent clamping of the aorta is more preferable.Value of near-infrared spectroscopy in monitoring intestinal tissue oxygen saturation in preterm infants with hemodynamically significant patent ductus arteriosus: a prospective research

Xun-Bin Huang, Xiao Zhong, Ting Liu, Guo-Qiang Cheng, Hui-Xian QiuPMID: 34511172 DOI: 10.7499/j.issn.1008-8830.2103196

Abstract

To study the change in regional oxygen saturation (rSO) of intestinal tissue in preterm infants with hemodynamically significant patent ductus arteriosus (hsPDA) by near-infrared spectroscopy, and the clinical significance of the change in intestinal oxygen level in preterm infants with hsPDA.

The preterm infants with patent ductus arteriosus (PDA) who had gestational age <32 weeks and/or birth weight <1 500 g were prospectively enrolled, who were admitted to the Department of Neonatology, Shenzhen Longgang Central Hospital from October 2017 to October 2020.According to the diagnostic criteria for hsPDA, the preterm infants with patent ductus arteriosus (PDA) were divided into two groups: hsPDA and non-hsPDA. According to closure of the ductus arteriosus after oral administration of ibuprofen, the preterm infants in the hsPDA group were subdivided into two groups: hsPDA closure and hsPDA non-closure. Hemodynamic parameters were measured at diagnosis of PDA and after treatment, and the level of intestinal tissue rSO

was monitored continuously to analyze its change.

A total of 241 preterm infants with PDA were enrolled, with 55 infants (22.8%) in the hsPDA group and 186 infants (77.2%) in the non-hsPDA group. There were 36 infants (65%) in the hsPDA closure group and 19 infants (35%) in the hsPDA non-closure group. Compared with the non-hsPDA group, the hsPDA group had a significantly higher left atrial diameter/aortic root diameter ratio and significantly lower left ventricular ejection fraction and fractional shortening (

<0.05). At each time point within 6 hours after diagnosis (1, 2, 4, and 6 hours), the hsPDA group had significantly lower intestinal tissue rSO

than the non-hsPDA group (

<0.05), and intestinal tissue rSO

gradually decreased over time in the hsPDA group (

<0.05), with the lowest level of 0.448±0.014 at 6 hours. Compared with the hsPDA non-closure group, the hsPDA closure group had a significantly lower left atrial diameter/aortic root diameter ratio and significantly higher left ventricular ejection fraction and fractional shortening (

<0.05). At each time point within 48-96 hours after treatment (48, 72, and 96 hours), the hsPDA closure group had significantly higher intestinal tissue rSO

than the hsPDA non-closure group (

<0.05), and intestinal tissue rSO

gradually increased since 24 hours after treatment in the hsPDA closure group (

<0.05), with the highest level of 0.578±0.031 at 96 hours.

hsPDA has an impact on intestinal tissue oxygenation in preterm infants, and continuous monitoring of intestinal tissue rSO

by near-infrared spectroscopy can help to guide the clinical management of hsPDA in preterm infants.

Increased FIO2 influences SvO2 interpretation and accuracy of Fick-based cardiac output assessment in cardiac surgery patients: A prospective randomized study

Sheng-Yi Lin, Feng-Cheng Chang, Jr-Rung Lin, An-Hsun Chou, Yung-Fong Tsai, Chia-Chih Liao, Hsin-I Tsai, Chun-Yu ChenPMID: 34516492 DOI: 10.1097/MD.0000000000027020

Abstract

The study aimed to reveal how the fraction of inspired oxygen (FIO2) affected the value of mixed venous oxygen saturation (SvO2) and the accuracy of Fick-equation-based cardiac output (Fick-CO).Forty two adult patients who underwent elective cardiac surgery were enrolled and randomly divided into 2 groups: FIO2 < 0.7 or >0.85. Under stable general anesthesia, thermodilution-derived cardiac output (TD-CO), SvO2, venous partial pressure of oxygen, hemoglobin, arterial oxygen saturation, arterial partial pressure of oxygen, and blood pH levels were recorded before surgical incision.

Significant differences in FIO2 values were observed between the 2 groups (0.56 ± 0.08 in the <70% group and 0.92 ± 0.03 in the >0.85 group; P < .001). The increasing FIO2 values lead to increases in SvO2, venous partial pressure of oxygen, and arterial partial pressure of oxygen, with little effects on cardiac output and hemoglobin levels. When comparing to TD-CO, the calculated Fick-CO in both groups had moderate Pearson correlations and similar linear regression results. Although the FIO2 <0.7 group presented a less mean bias and a smaller limits of agreement, neither group met the percentage error criteria of <30% in Bland-Altman analysis.

Increased FIO2 may influence the interpretation of SvO2 and the exacerbation of Fick-CO estimation, which could affect clinical management.

ClinicalTrials.gov ID number:

, retrospectively registered (Date of registration: February 9, 2020).

Study of Oxygen Saturation by Pulse Oximetry and Arterial Blood Gas in ICU Patients: A Descriptive Cross-sectional Study

Nabin Rauniyar, Shyam Pujari, Pradeep ShresthaPMID: 34504355 DOI: 10.31729/jnma.5536

Abstract

Pulse oximetery is expected to be an indirect estimation of arterial oxygen saturation. However, there often are gaps between SpO2 and SaO2. This study aims to study on arterial oxygen saturation measured by pulse oximetry and arterial blood gas among patients admitted in intensive care unit.It was a hospital-based descriptive cross-sectional study in which 101 patients meeting inclusion criteria were studied. SpO2 and SaO2 were measured simultaneously. Mean±SD of SpO2 and SaO2 with accuracy, sensitivity and specificity were measured.

According to SpO2 values, out of 101 patients, 26 (25.7%) were hypoxemic and 75 (74.25%) were non-hypoxemic. The mean±SD of SaO2 and SpO2 were 93.22±7.84% and 92.85±6.33% respectively. In 21 patients with spO2 less than 90%,the mean±SD SaO2 and SpO2 were 91.63±4.92 and 87.42±2.29 respectively. In 5 patients with SpO2 less 80%, the mean±SD of SaO2 and SpO2 were: 63.40±3.43 and 71.80±4.28, respectively. In non-hypoxemic group based on SpO2 values, the mean±SD of SpO2 and SaO2 were 95.773±2.19% and 95.654±3.01%, respectively. The agreement rate of SpO2 and SaO2 was 83.2%, and sensitivity and specificity of PO were 84.6% and 83%, respectively.

Pulse Oximetry has high accuracy in estimating oxygen saturation with sp02>90% and can be used instead of arterial blood gas.

Effect of electrode temperature on measurements of transcutaneous carbon dioxide partial pressure and oxygen partial pressure in very low birth weight infants

Bing-Hui Li, Chang-Liang Zhao, Shun-Li Cao, Hong-Li Geng, Jing-Jing Li, Min Zhu, Shi-Ping NiuPMID: 34511170 DOI: 10.7499/j.issn.1008-8830.2103143

Abstract

To evaluate the accuracy and safety of measurements of transcutaneous carbon dioxide partial pressure (TcPCO) and transcutaneous oxygen partial pressure (TcPO

) at electrode temperatures lower than the value used in clinical practice in very low birth weight infants.

A total of 45 very low birth weight infants were enrolled. TcPCO

and TcPO

measurements were performed in these infants. Two transcutaneous monitors were placed simultaneously for each subject. One electrode was set and maintained at 42℃ used in clinical practice for neonates (control group), and the other was successively set at 38℃, 39℃, 40°C, and 41℃ (experimental group). The paired

-test was used to compare the measurement results between the groups. A Pearson correlation analysis was used to analyze the correlation between the measurement results of the experimental group and control group, and between the measurement results of experimental group and arterial blood gas parameters.

There was no significant difference in TcPCO

between each experimental subgroup (38-41℃) and the control group. TcPCO

in each experimental subgroup (38-41℃) was strongly positively correlated with TcPCO

in the control group (

>0.9,

<0.05) and arterial carbon dioxide partial pressure (

>0.8,

<0.05). There were significant differences in TcPO

between each experimental subgroup (38-41℃) and the control group (

<0.05), but TcPO

in each experimental subgroup (38-41℃) was positively correlated with TcPO

in the control group (

=0.493-0.574,

<0.05) and arterial oxygen partial pressure (

=0.324-0.399,

<0.05). No skin injury occurred during transcutaneous measurements at all electrode temperatures.

Lower electrode temperatures (38-41℃) can accurately measure blood carbon dioxide partial pressure in very low birth weight infants, and thus can be used to replace the electrode temperature of 42°C. Transcutaneous measurements at the lower electrode temperatures may be helpful for understanding the changing trend of blood oxygen partial pressure.

Rational Use of Oxygen in COVID-19 Pandemic - Are We Doing Enough?

Gentle Sunder Shrestha, Ritesh LamsalPMID: 34508518 DOI: 10.31729/jnma.6479

Abstract

During the episodes of large case surge of COVID-19, the health care system of many nations have struggled, more so in nations with resource limitations. Recently, Nepal and the neighboring nation India are being hit hard by the pandemic. Management of patients with moderate and severe COVID-19 remains largely supportive, with oxygen therapy being the cornerstone of the management. Procurement, maintenance of oxygen supply system, coupled with avoiding misuse and wastage of oxygen is of paramount importance to better utilize the scarce resources amidst the peaks of a pandemic. Nepal needs to adopt policies to make best use of its stores and supplies with a collective effort from all stakeholders to save additional lives.The "screening behavior" of lithium: Boosting H

Xiaxia Xing, Zhengyou Zhu, Dongliang Feng, Lingling Du, Dachi YangPMID: 34492876 DOI: 10.1016/j.jhazmat.2021.125964

Abstract

An ideal way to boost the selectivity of sensing materials is that improving the sensitivity of the target gas while suppressing that of other interfering ones. Here, the "screening behavior" of the Li doped WOnanofibers (Li/WO

NFs) have been discovered in suppressing the response from interfering gases, while elevating the H

S sensing response. Beneficially, the H

S response of Li/WO

NFs sensor prototype is three times (R

/ R

= 64@10 ppm) as high as that of the pristine WO

ones (R

/ R

= 21@10 ppm) at ~75% relative humidity and 260 °C. Moreover, Li/WO

NFs sensor prototype presents the detection limit as low as 100 ppb. Particularly, the Li/WO

NFs sensors detect simulated halitosis breath, of which the accuracy is comparable with gas chromatography. Theoretically, the decrease of the responses of Li/WO

NFs to interfering gases is ascribed to the enhancement of the adsorption of water molecules by Li dopant. While the improved response to H

S is attributed to stronger adsorption of H

S and WO

and to the increased defect oxygen. The "screening behavior" of Li doped into WO

NFs provides a new strategy that might improve the selectivity of other gas sensing.

Anharmonic DFT Study of Near-Infrared Spectra of Caffeine: Vibrational Analysis of the Second Overtones and Ternary Combinations

Justyna Grabska, Krzysztof B Beć, Yukihiro Ozaki, Christian W HuckPMID: 34500645 DOI: 10.3390/molecules26175212

Abstract

Anharmonic quantum chemical calculations were employed to simulate and interpret a near-infrared (NIR) spectrum of caffeine. First and second overtones, as well as binary and ternary combination bands, were obtained, accurately reproducing the lineshape of the experimental spectrum in the region of 10,000-4000 cm(1000-2500 nm). The calculations enabled performing a detailed analysis of NIR spectra of caffeine, including weak bands due to the second overtones and ternary combinations. A highly convoluted nature of NIR spectrum of caffeine was unveiled, with numerous overlapping bands found beneath the observed spectral lineshape. To properly reflect that intrinsic complexity, the band assignments were provided in the form of heat maps presenting the contributions to the NIR spectrum from various kinds of vibrational transitions. These contributions were also quantitatively assessed in terms of the integral intensities. It was found that the combination bands provide the decisively dominant contributions to the NIR spectrum of caffeine. The first overtones gain significant importance between 6500-5500 cm

, while the second overtones are meaningful in the higher wavenumber regions, particularly in the 10,000-7000 cm

region. The obtained detailed band assignments enabled deep interpretation of the absorption regions of caffeine identified in the literature as meaningful for analytical applications of NIR spectroscopy focused on quantitative analysis of caffeine content in drugs and natural products.

Treatment of moderate to severe respiratory COVID-19: a cost-utility analysis

Stephen E Congly, Rhea A Varughese, Crystal E Brown, Fiona M Clement, Lynora SaxingerPMID: 34493774 DOI: 10.1038/s41598-021-97259-7

Abstract

Despite COVID-19's significant morbidity and mortality, considering cost-effectiveness of pharmacologic treatment strategies for hospitalized patients remains critical to support healthcare resource decisions within budgetary constraints. As such, we calculated the cost-effectiveness of using remdesivir and dexamethasone for moderate to severe COVID-19 respiratory infections using the United States health care system as a representative model. A decision analytic model modelled a base case scenario of a 60-year-old patient admitted to hospital with COVID-19. Patients requiring oxygen were considered moderate severity, and patients with severe COVID-19 required intubation with intensive care. Strategies modelled included giving remdesivir to all patients, remdesivir in only moderate and only severe infections, dexamethasone to all patients, dexamethasone in severe infections, remdesivir in moderate/dexamethasone in severe infections, and best supportive care. Data for the model came from the published literature. The time horizon was 1 year; no discounting was performed due to the short duration. The perspective was of the payer in the United States health care system. Supportive care for moderate/severe COVID-19 cost $11,112.98 with 0.7155 quality adjusted life-year (QALY) obtained. Using dexamethasone for all patients was the most-cost effective with an incremental cost-effectiveness ratio of $980.84/QALY; all remdesivir strategies were more costly and less effective. Probabilistic sensitivity analyses showed dexamethasone for all patients was most cost-effective in 98.3% of scenarios. Dexamethasone for moderate-severe COVID-19 infections was the most cost-effective strategy and would have minimal budget impact. Based on current data, remdesivir is unlikely to be a cost-effective treatment for COVID-19.Pulse oximetry adoption and oxygen orders at paediatric admission over 7 years in Kenya: a multihospital retrospective cohort study

Timothy Tuti, Jalemba Aluvaala, Samuel Akech, Ambrose Agweyu, Grace Irimu, Mike English, Clinical Information Network Author Group, Lynda Isaaka, George Mbevi, Cynthia Khaenzi, Paul Mwaniki, Mercy Chepkirui, John Wainaina, Livingstone Mumelo, Edith Gicheha, Monica Musa, Naomi Muinga, Muthoni Ogola, Laura Oyiengo, Caroline Mwangi, Fred Were, Juma Vitalis, Nyumbile Bonface, Roselyne Malangachi, Christine Manyasi, Catherine Mutinda, David Kibiwott Kimutai, Rukia Aden, Caren Emadau, Elizabeth Atieno Jowi, Cecilia Muithya, Charles Nzioki, Supa Tunje, Penina Musyoka, Wagura Mwangi, Agnes Mithamo, Magdalene Kuria, Esther Njiru, Mwangi Ngina, Penina Mwangi, Rachel Inginia, Melab Musabi, Emma Namulala, Grace Ochieng, Lydia Thuranira, Felicitas Makokha, Josephine Ojigo, Beth Maina, Catherine Mutinda, Mary Waiyego, Bernadette Lusweti, Angeline Ithondeka, Julie Barasa, Meshack Liru, Elizabeth Kibaru, Alice Nkirote Nyaribari, Joyce Akuka, Joyce Wangari, Amilia Ngoda, Aggrey Nzavaye Emenwa, Dolphine Mochache, Patricia Nafula Wesakania, George Lipesa, Jane Mbungu, Marystella Mutenyo, Joyce Mbogho, Joan Baswetty, Ann Jambi, Josephine Aritho, Beatrice Njambi, Felisters Mucheke, Zainab Kioni, Lucy Kinyua Jeniffer, Margaret Kethi, Alice Oguda, Salome Nashimiyu Situma, Nancy Gachaja, Loise N Mwangi, Ruth Mwai, Irginia Wangari Muruga, Nancy Mburu, Celestine Muteshi, Abigael Bwire, Salome Okisa Muyale, Naomi Situma, Faith Mueni, Hellen Mwaura, Rosemary Mututa, Caroline Lavu, Joyce Oketch, Jane Hore Olum, Orina Nyakina, Faith Njeru, Rebecca Chelimo, Margaret Wanjiku Mwaura, Ann Wambugu, Epharus Njeri Mburu, Linda Awino Tindi, Jane Akumu, Ruth Otieno, Slessor Osok, Seline Kulubi, Susan Wanjala, Pauline Njeru, Rebbecca Mukami Mbogo, John Ollongo, Samuel Soita, Judith Mirenja, Mary Nguri, Margaret Waweru, Mary Akoth Oruko, Jeska Kuya, Caroline Muthuri, Esther Muthiani, Esther Mwangi, Joseph Nganga, Benjamin Tanui, Alfred Wanjau, Judith Onsongo, Peter Muigai, Arnest Namayi, Elizabeth Kosiom, Dorcas Cherop, Faith Marete, Johanness Simiyu, Collince Danga, Arthur Otieno Oyugi, Fredrick Keya OkothPMID: 34493522 DOI: 10.1136/bmjopen-2021-050995

Abstract

To characterise adoption and explore specific clinical and patient factors that might influence pulse oximetry and oxygen use in low-income and middle-income countries (LMICs) over time; to highlight useful considerations for entities working on programmes to improve access to pulse oximetry and oxygen.A multihospital retrospective cohort study.

All admissions (n=132 737) to paediatric wards of 18 purposely selected public hospitals in Kenya that joined a Clinical Information Network (CIN) between March 2014 and December 2020.

Pulse oximetry use and oxygen prescription on admission; we performed growth-curve modelling to investigate the association of patient factors with study outcomes over time while adjusting for hospital factors.

Overall, pulse oximetry was used in 48.8% (64 722/132 737) of all admission cases. Use rose on average with each month of participation in the CIN (OR: 1.11, 95% CI 1.05 to 1.18) but patterns of adoption were highly variable across hospitals suggesting important factors at hospital level influence use of pulse oximetry. Of those with pulse oximetry measurement, 7% (4510/64 722) had hypoxaemia (SpO

<90%). Across the same period, 8.6% (11 428/132 737) had oxygen prescribed but in 87%, pulse oximetry was either not done or the hypoxaemia threshold (SpO

<90%) was not met. Lower chest-wall indrawing and other respiratory symptoms were associated with pulse oximetry use at admission and were also associated with oxygen prescription in the absence of pulse oximetry or hypoxaemia.

The adoption of pulse oximetry recommended in international guidelines for assessing children with severe illness has been slow and erratic, reflecting system and organisational weaknesses. Most oxygen orders at admission seem driven by clinical and situational factors other than the presence of hypoxaemia. Programmes aiming to implement pulse oximetry and oxygen systems will likely need a long-term vision to promote adoption, guideline development and adherence and continuously examine impact.